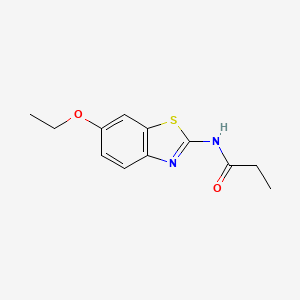

N-(6-乙氧-1,3-苯并噻唑-2-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide” is a compound that belongs to the benzothiazole family . Benzothiazole is a privileged bicyclic ring system with multiple applications . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

While specific synthesis methods for “N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide” were not found, similar compounds have been synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

科学研究应用

精神活性、抗炎和细胞毒活性

N-(6-乙氧基-1,3-苯并噻唑-2-基)丙酰胺及其衍生物表现出显着的精神活性、抗炎和细胞毒性。研究表明,这些化合物具有镇静作用、高抗炎活性、选择性细胞毒性作用和对肿瘤细胞系的 NO 诱导能力,同时一些化合物还表现出抗菌作用 (Zablotskaya 等人,2013 年)。

抗菌活性

已合成几种 N-(6-乙氧基-1,3-苯并噻唑-2-基)丙酰胺衍生物,发现它们具有显着的抗菌活性。这些化合物对各种细菌和真菌物种表现出显着的活性 (Evren 等人,2020 年)。

增强身体机能

已测试 2-氨基-6-乙氧基苯并噻唑的衍生物,包括 N-(6-乙氧基-1,3-苯并噻唑-2-基)丙酰胺,以了解它们对小鼠身体工作能力的影响。这些物质已显示出在各种测试中增强身体机能 (Цублова 等人,2015 年)。

缓蚀作用

已研究苯并噻唑衍生物(包括与 N-(6-乙氧基-1,3-苯并噻唑-2-基)丙酰胺相关的衍生物)在酸性溶液中对钢的缓蚀作用。这些缓蚀剂提供稳定性和高缓蚀效率,表明它们在保护材料免受腐蚀方面的潜在应用 (Hu 等人,2016 年)。

组织损伤中的 MMP 抑制

已研究一些苯并噻唑衍生物(包括 N-(6-乙氧基-1,3-苯并噻唑-2-基)丙酰胺),以了解它们在组织损伤情况下抑制基质金属蛋白酶 (MMP) 的潜力。这些化合物已显示出明显的抗炎和潜在的伤口愈合作用,某些衍生物在抑制 MMP-9 中表现出高活性 (Incerti 等人,2018 年)。

用于白光发射的发光特性

已探索苯并噻唑衍生物(包括 N-(6-乙氧基-1,3-苯并噻唑-2-基)丙酰胺)的发光特性。这些化合物表现出不同的发射区域,使其适用于白光发射器件 (Lu 等人,2017 年)。

用于治疗 2 型糖尿病的 DPP-IV 抑制

已评估含有与 N-(6-乙氧基-1,3-苯并噻唑-2-基)丙酰胺相关的 6-取代苯并噻唑基团的衍生物作为二肽基肽酶 IV (DPP-IV) 抑制剂,显示出有效的活性。这些化合物正在考虑用于治疗 2 型糖尿病 (Nitta 等人,2008 年)。

作用机制

Target of Action

Similar compounds have been shown to interact with enzymes such asacetylcholinesterase (AChE) , which plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter.

Mode of Action

It is suggested that similar compounds may inhibit the activity of their target enzymes, thereby affecting the biochemical processes they are involved in .

Biochemical Pathways

If we consider its potential interaction with ache, it could impact thecholinergic pathway , which is involved in many physiological functions, including muscle movement, breathing, heart rate, and learning .

Result of Action

If it acts as an ache inhibitor, it could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

属性

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-3-11(15)14-12-13-9-6-5-8(16-4-2)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFQIGFTUVFWRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2794709.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide](/img/structure/B2794714.png)

![N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B2794716.png)

![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2794717.png)

![N'-benzoyl-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2794719.png)

![(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2794721.png)

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2794726.png)

![5-(3,4-dichlorophenyl)-2-(4-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one](/img/structure/B2794727.png)